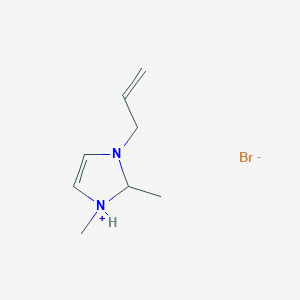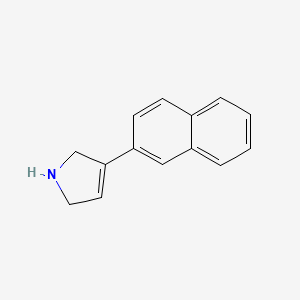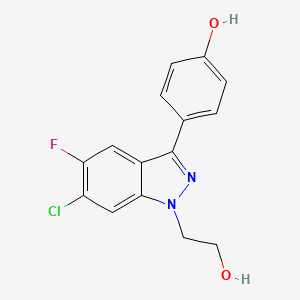
1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
The synthesis of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of hydrazine and various catalysts to facilitate the formation of the indazole ring. Industrial production methods may employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and receptor binding due to its unique structural features. In medicine, derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents .
Mécanisme D'action
The mechanism of action of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Compared to other indazole derivatives, 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
6-Chloro-1H-indazole: Used in the synthesis of various pharmaceuticals.
5-Fluoro-1H-indazole: Studied for its potential anticancer activity.
These compounds share the indazole core structure but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
680613-31-4 |
|---|---|
Formule moléculaire |
C15H12ClFN2O2 |
Poids moléculaire |
306.72 g/mol |
Nom IUPAC |
4-[6-chloro-5-fluoro-1-(2-hydroxyethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-8-14-11(7-13(12)17)15(18-19(14)5-6-20)9-1-3-10(21)4-2-9/h1-4,7-8,20-21H,5-6H2 |
Clé InChI |
SBEVKBAZEXMZCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C3=CC(=C(C=C32)F)Cl)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


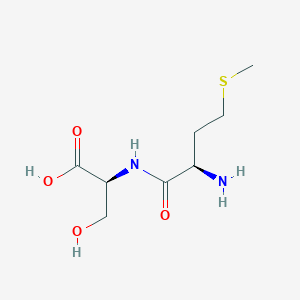
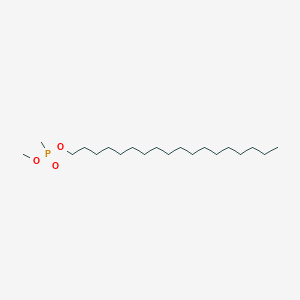
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
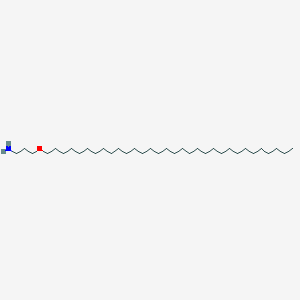
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
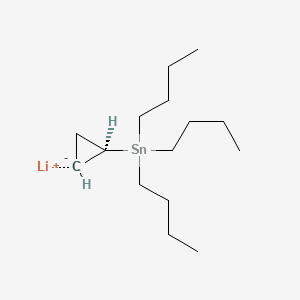
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
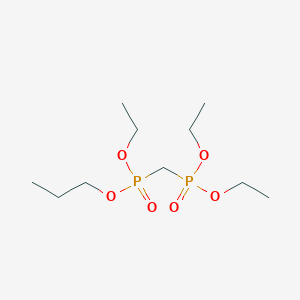
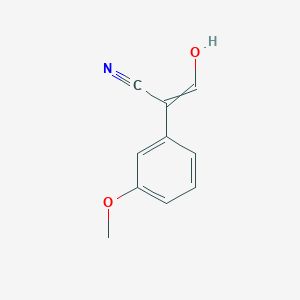
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
